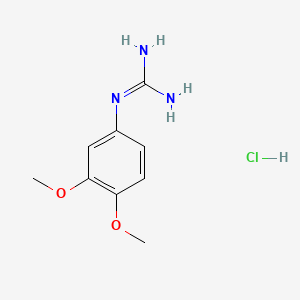

N-(3,4-二甲氧基苯基)胍盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

科学研究应用

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

作用机制

Target of Action

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is a guanidine derivative . Its primary target is the α2-adrenoceptor . The α2-adrenoceptor is a type of adrenergic receptor, which is a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, but also many medications .

Mode of Action

Instead, it blocks the receptor and prevents it from being activated by the agonists .

Result of Action

By acting as an α2-adrenoceptor antagonist, N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride can potentially be used for the treatment of depression . By blocking the inhibitory α2-adrenoceptors, it increases the release of norepinephrine, a neurotransmitter that plays a key role in mood regulation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride typically involves the reaction of 3,4-dimethoxyaniline with cyanamide in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the guanidine derivative .

Industrial Production Methods

Industrial production methods for N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and precise control of reaction parameters to maintain product quality and yield .

化学反应分析

Types of Reactions

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted guanidine derivatives .

相似化合物的比较

Similar Compounds

- N-(3,4-Dimethoxyphenyl)guanidine

- N-(3,4-Dimethoxyphenyl)thiourea

- N-(3,4-Dimethoxyphenyl)urea

Uniqueness

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

生物活性

N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride (DMG-HCl) is a guanidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological and biochemical research. This article explores the compound's mechanisms of action, biochemical properties, and its effects on various biological systems.

Overview of the Compound

- Chemical Formula : C9H14ClN3O2

- Molecular Weight : 231.68 g/mol

- CAS Number : 855890-38-9

DMG-HCl is primarily studied for its role as an α2-adrenoceptor antagonist , which influences several physiological processes, including neurotransmitter release and metabolic regulation.

Target Receptors

DMG-HCl acts primarily on the α2-adrenoceptors , which are G protein-coupled receptors involved in inhibitory neurotransmission. By blocking these receptors, DMG-HCl can modulate the release of norepinephrine and other neurotransmitters, thereby influencing various physiological responses.

Mode of Action

As an antagonist, DMG-HCl prevents the activation of α2-adrenoceptors by endogenous catecholamines. This blockade can lead to increased sympathetic outflow and enhanced insulin secretion, potentially benefiting conditions such as diabetes and depression.

Enzyme Interactions

DMG-HCl has been shown to interact with various enzymes:

- Aldehyde Dehydrogenase : Modulates metabolic pathways involving aldehydes.

- Guanidinoacetate N-methyltransferase : Influences creatine metabolism.

These interactions can alter metabolic fluxes and affect cellular energy homeostasis.

Cellular Effects

The compound impacts cellular functions by:

- Enhancing acetylcholine release, affecting muscle contraction and neuronal signaling.

- Modulating gene expression related to metabolic processes.

Studies indicate that DMG-HCl can influence muscle cell membrane dynamics, affecting depolarization and repolarization rates.

Dosage Effects in Animal Models

Research indicates that the biological effects of DMG-HCl are dose-dependent:

- Low Doses : Enhance insulin sensitivity and glucose utilization without significant adverse effects.

- High Doses : Associated with toxicity, including renal impairment and bone marrow suppression.

Temporal Stability

The stability of DMG-HCl in laboratory settings is crucial for its long-term efficacy. Studies suggest that while it remains stable under controlled conditions, its biological activity may diminish over time due to degradation processes.

Case Studies

- Metabolic Regulation : In a study involving diabetic animal models, DMG-HCl administration led to improved glucose tolerance and reduced insulin resistance. This effect was attributed to enhanced insulin secretion mediated by α2-adrenoceptor blockade.

- Neurotransmitter Release : In vitro experiments demonstrated that DMG-HCl enhances acetylcholine release from neuronal cells, suggesting potential applications in treating neurodegenerative disorders.

Comparative Biological Activity

| Compound | Mechanism of Action | Biological Effect |

|---|---|---|

| N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride | α2-Adrenoceptor Antagonist | Increased insulin secretion |

| Other Guanidine Derivatives | Varies (e.g., agonists/antagonists) | Varies (e.g., analgesic effects) |

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;/h3-5H,1-2H3,(H4,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEURWQZJKFZVHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C(N)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855890-38-9 |

Source

|

| Record name | N-(3,4-dimethoxyphenyl)guanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。